3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride
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Overview
Description
3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride is a chemical compound with the molecular formula C10H11Cl2N·HCl. It is a derivative of aniline, where the aniline ring is substituted with two chlorine atoms at the 3 and 4 positions and a cyclopropylmethyl group at the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride typically involves the reaction of 3,4-dichloroaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety. The final product is often subjected to rigorous quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted anilines depending on the nucleophile used
Scientific Research Applications
3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,4-Dichloro-N-(cyclopropylmethyl)aniline hydrochloride is unique due to the presence of both chlorine atoms and a cyclopropylmethyl group, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,4-dichloro-N-(cyclopropylmethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7;/h3-5,7,13H,1-2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIFIFFIIAHNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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